molecular formula C16H16O B12618321 4-(3-Phenylbut-2-en-2-yl)phenol CAS No. 919789-89-2

4-(3-Phenylbut-2-en-2-yl)phenol

Cat. No.: B12618321
CAS No.: 919789-89-2
M. Wt: 224.30 g/mol
InChI Key: DWGFIZJJMGBVHD-UHFFFAOYSA-N
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Description

4-(3-Phenylbut-2-en-2-yl)phenol is an organic compound with a complex structure that includes both phenyl and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylbut-2-en-2-yl)phenol typically involves the reaction of phenol with 3-phenylbut-2-en-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylbut-2-en-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(3-Phenylbut-2-en-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Phenylbut-2-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-ol: Shares a similar structure but lacks the phenol group.

    4-Phenylbut-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group.

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

Uniqueness

4-(3-Phenylbut-2-en-2-yl)phenol is unique due to the presence of both phenyl and phenol groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

919789-89-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(3-phenylbut-2-en-2-yl)phenol

InChI

InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11,17H,1-2H3

InChI Key

DWGFIZJJMGBVHD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

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